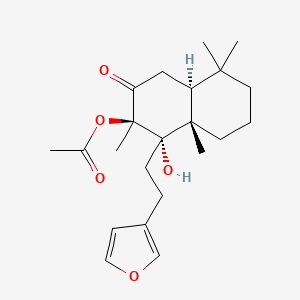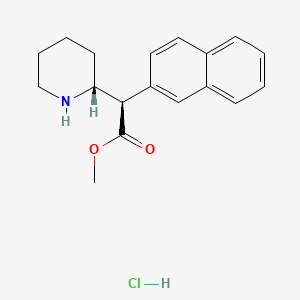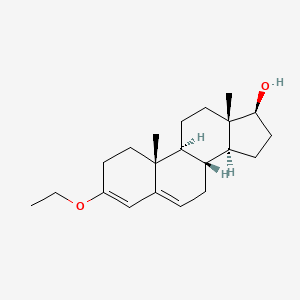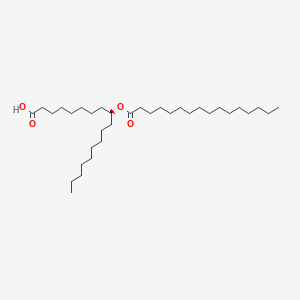
Galeopsin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galeopsin is a compound extracted from the aerial parts of Leonurus heterophyllus SW . It has been found to inhibit pro-inflammatory cytokine TNF-α and has potential anti-proliferative effect and anti-inflammatory activity on several cancer cell lines . Galeopsin is used for research and development purposes .
Molecular Structure Analysis
Galeopsin has a molecular formula of C22H32O5 . It is a powder in its physical state . The exact structure can be determined using methods like X-ray crystallography or NMR spectroscopy .
Physical And Chemical Properties Analysis
Galeopsin is a powder with a molecular formula of C22H32O5 and a molecular weight of 376.49 . It is used for research and development purposes .
Applications De Recherche Scientifique
Structural Analysis : Galeopsin, identified as a diterpenoid, was isolated from Galeopsis angustifolia and characterized through chemical and spectroscopic studies (Rodriguez & Savona, 1980). This study contributes to the understanding of Galeopsin's chemical structure.
Potential Therapeutic Applications : While direct studies on Galeopsin's therapeutic applications are not explicitly mentioned, research on galectins, which share a phonetic similarity with Galeopsin, reveals significant insights. For instance, studies on galectin-1 and galectin-3 have shown their roles in cancer progression, apoptosis, and immune response regulation. Galectin-3, in particular, has been identified as a multifunctional protein involved in tumor cell adhesion, proliferation, and metastasis (Nakahara, Oka, & Raz, 2005), (Yang, Rabinovich, & Liu, 2008).
Galectin-1 and T Cell Apoptosis : Galectin-1, another member of the galectin family, has been shown to induce apoptosis in T cells and has implications in immune modulation and potential therapeutic applications in autoimmune disorders and cancer (Rabinovich, Alonso, & Sotomayor, 2000).
Galectin-3 and Cell Protection : Galectin-3 has been found to protect cells from damage and death by influencing mitochondrial homeostasis, highlighting its potential role in therapeutic interventions (Matarrese, Tinari, & Semeraro, 2000).
Mécanisme D'action
Safety and Hazards
When handling Galeopsin, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
[(1S,2R,4aS,8aS)-1-[2-(furan-3-yl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-15(23)27-21(5)18(24)13-17-19(2,3)9-6-10-20(17,4)22(21,25)11-7-16-8-12-26-14-16/h8,12,14,17,25H,6-7,9-11,13H2,1-5H3/t17-,20-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAJBQDXBZONMK-MQGJPIDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(C(=O)C[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)
![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)




